

ST2825: A Technical Guide to the MyD88 Dimerization Inhibitor

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Compound of Interest		
Compound Name:	ST 2825	
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Abstract

ST2825 is a synthetic, peptidomimetic small molecule designed as a specific inhibitor of the myeloid differentiation primary response 88 (MyD88) protein.[1] MyD88 is a critical adaptor protein in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which are central to the innate immune response and inflammation.[2] By preventing the homodimerization of the MyD88 Toll/Interleukin-1 receptor (TIR) domain, ST2825 effectively blocks the recruitment of downstream signaling molecules, leading to the suppression of proinflammatory pathways such as nuclear factor-κB (NF-κB).[3][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of ST2825, including quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Design

ST2825 was rationally designed and synthesized based on the heptapeptide sequence Arg-Asp-Val-Leu-Pro-Gly-Thr (RDVLPGT).[5] This sequence is located within the BB-loop of the MyD88 TIR domain, a region crucial for the homodimerization of the protein.[5] The structure of ST2825 mimics this peptide, allowing it to competitively bind to the TIR domain and sterically hinder the protein-protein interaction required for signal transduction.[6]



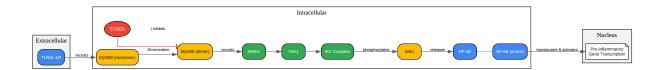
Mechanism of Action

The primary mechanism of action of ST2825 is the inhibition of MyD88 homodimerization.[3][4] This action initiates a cascade of inhibitory effects on downstream signaling pathways:

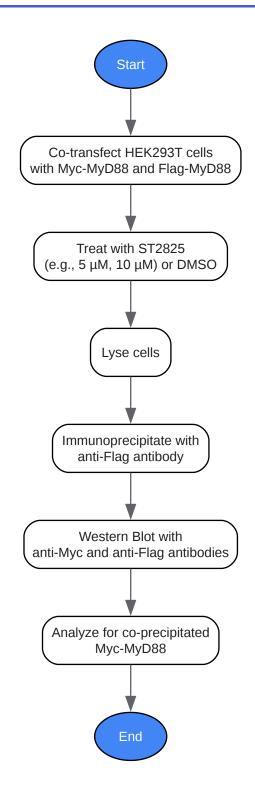
- Inhibition of Myddosome Formation: By blocking MyD88 dimerization, ST2825 prevents the formation of the "Myddosome," a multiprotein signaling complex that includes Interleukin-1 Receptor-Associated Kinases (IRAKs).[7]
- Suppression of NF-κB Signaling: The inhibition of Myddosome formation prevents the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This keeps NF-κB sequestered in the cytoplasm and prevents its translocation to the nucleus, thereby inhibiting the transcription of pro-inflammatory genes.[8][9]
- Modulation of Other Pathways: ST2825 has also been shown to suppress the ROS/NLRP3/cleaved caspase-1 signaling pathway and, in the context of pancreatic cancer, the MyD88/NF-κB/AKT1/p21 pathway.[8][10]

Signaling Pathway Diagram









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